2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O6/c1-24-12-6-5-8(16)7-10(12)17-14(19)13-9(15(20)21)3-2-4-11(13)18(22)23/h2-7H,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWNQQGLGIWUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:
Nitration: The nitration of benzoic acid to introduce the nitro group at the 3-position.
Carbamoylation: The formation of the carbamoyl group by reacting 5-chloro-2-methoxyaniline with an appropriate isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by carbamoylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Reduction: 2-[(5-Amino-2-methoxyphenyl)carbamoyl]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-2-methoxyaniline and 3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid exhibit antitumor properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of nitrobenzoic acids can bind to DNA and inhibit cancer cell proliferation . This suggests potential use in developing anticancer therapies.
Antibacterial Properties : The compound has been investigated for its antibacterial activity. A study on related compounds showed promising results against various bacterial strains, indicating that modifications to the nitrobenzoic acid framework could enhance efficacy against resistant strains .
Agricultural Applications
Pesticide Development : The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against specific pests was evaluated in agricultural studies, showing potential for use in crop protection formulations . The compound's ability to disrupt pest metabolism could lead to the development of environmentally friendly pest control agents.
Materials Science
Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Research indicates that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
Data Table: Summary of Applications
Case Studies
-
Antitumor Activity Study :
- Objective : Evaluate the binding affinity of nitrobenzoic acid derivatives to DNA.
- Findings : Compounds showed significant inhibition of cell proliferation in vitro, suggesting a pathway for drug development against cancer.
-
Pesticide Efficacy Assessment :
- Objective : Test the effectiveness of modified nitrobenzoic acids against common agricultural pests.
- Results : Demonstrated a reduction in pest populations by over 70%, indicating strong potential for commercial pesticide formulations.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Analysis of Substituent Effects:
Nitro Group Position: The target compound’s nitro group at the 3-position (vs. Nitro groups are strong electron-withdrawing moieties, influencing reactivity in electrophilic substitution or binding to biological targets .
Halogen Substitution :
- Chlorine (in the target compound) vs. fluorine (in 1007113-04-3) impacts lipophilicity and steric bulk. Chlorine’s larger atomic radius and polarizability may enhance membrane permeability compared to fluorine .
Linker and Functional Groups: The carbamoyl group in the target compound contrasts with sulfonylamino (927637-85-2) or morpholinyl (444937-77-3) groups. Carbamoyl linkages are hydrogen-bond donors/acceptors, while sulfonamides and morpholine rings introduce rigidity or polar surface area, affecting solubility and target engagement .
Methoxy vs. Ethoxy Substitution :
Methodological Considerations in Structural Analysis
Crystallographic tools like SHELX (for structure refinement) and ORTEP (for graphical representation of displacement ellipsoids) are widely used to resolve and visualize such compounds . For instance, SHELXL’s precision in handling anisotropic displacement parameters is critical for accurately modeling nitro or sulfonyl groups, which exhibit pronounced electron density variations .
Implications for Research and Development
- Nitroaromatic Compounds : Often explored as protease inhibitors or antimicrobial agents due to nitro groups’ redox activity .
- Carbamoyl Derivatives : Common in kinase inhibitors or enzyme substrates, leveraging hydrogen-bond interactions .
Further studies should prioritize:
- Synthetic Optimization : Modifying substituent positions (e.g., nitro at 3 vs. 2) to tune reactivity.
- Crystallographic Characterization : Using SHELX/ORTEP pipelines to correlate structure with function .
Biological Activity
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitrobenzoic acid core with a carbamoyl group, which may interact with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C15H12ClN2O5
- Molecular Weight : 316.26 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Nitration : The introduction of the nitro group at the 3-position of benzoic acid.
- Carbamoylation : The formation of the carbamoyl group through a reaction with 5-chloro-2-methoxyaniline.
These reactions are often carried out under controlled conditions to maximize yield and purity .
Antimicrobial Properties
Research indicates that compounds with similar structures may exhibit antimicrobial activity. For instance, derivatives of nitrobenzoic acids have shown effectiveness against various bacterial strains, suggesting that this compound could also possess such properties .
Anticancer Potential
The anticancer properties of related compounds have been explored extensively. Studies suggest that nitro groups can influence the compound's ability to induce apoptosis in cancer cells. For example, similar nitro-substituted benzoic acids have demonstrated cytotoxic effects against human cancer cell lines by disrupting cellular processes involved in proliferation and survival .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The nitro group can be reduced to form reactive intermediates that may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The carbamoyl group may facilitate hydrogen bonding with receptor sites, influencing their activity and potentially leading to therapeutic effects.
Study on Antitumor Activity
A specific study investigated the effects of similar nitrobenzoic acids on tumor cells, revealing that these compounds could significantly reduce cell viability in vitro. The study highlighted the role of the nitro group in enhancing cytotoxicity through reactive oxygen species (ROS) generation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Nitro Compound A | 25 | MCF-7 (Breast Cancer) |
| Nitro Compound B | 30 | HeLa (Cervical Cancer) |
| This compound | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid?
A multi-step synthesis is typically employed, starting with nitrobenzoic acid derivatives. For example, 3-nitrobenzoic acid can undergo acylation using 5-chloro-2-methoxyphenyl isocyanate (CAS 79784-36-4) under anhydrous conditions . Intermediate purification via recrystallization or column chromatography is critical to avoid byproducts. Reaction monitoring using TLC or HPLC ensures stepwise completion .
Q. How can structural characterization be performed for this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Using SHELXL (SHELX suite), refinement of anisotropic displacement parameters and hydrogen bonding networks can resolve ambiguities in stereochemistry . Complementary techniques like FT-IR (for carbamoyl and nitro groups) and / NMR (to verify substituent positions) are also essential .
Q. What analytical methods are suitable for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]), while elemental analysis (C, H, N) validates stoichiometry .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered regions . Validate with residual density maps in ORTEP-III (WinGX suite) to visualize electron density mismatches . Cross-check with spectroscopic data to confirm functional group orientations .
Q. What strategies optimize biological activity in derivatives of this compound?
Structure-activity relationship (SAR) studies suggest modifying the nitro group to sulfonamide or cyano substituents enhances PARP inhibition . Introducing electron-withdrawing groups (e.g., -CF) at the 5-chloro position improves binding affinity to DNA repair enzymes, as seen in analogs like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid .
Q. How to design experiments for studying hydrolysis stability?
Conduct pH-dependent stability assays (pH 1–13) at 37°C, monitoring degradation via HPLC. The carbamoyl group is susceptible to alkaline hydrolysis, while the nitro group stabilizes under acidic conditions . Use -labeling to track hydrolysis pathways and identify intermediates .
Q. What crystallographic parameters are critical for high-resolution refinement?
In SHELXL, set REFI to include all reflections (I/σ(I) > 2) and use ISOR restraints for anisotropic atoms. ADPs should not exceed 0.02 Å for non-H atoms. Hydrogen bonding can be optimized with HFIX commands . Validate using R < 5% and GooF ≈ 1.0 .
Q. How to assess the compound’s compatibility with biological assays?
Solubility in DMSO/PBS mixtures (≤1% v/v) should be confirmed via nephelometry. For cell-based assays, ensure LC > 100 µM (MTT assay) to exclude cytotoxicity. Plasma protein binding (PPB) can be measured using equilibrium dialysis .
Q. What computational methods predict binding modes with target proteins?
Molecular docking (AutoDock Vina) using PARP1 crystal structures (PDB: 3T4) identifies key interactions: the nitro group forms π-stacking with Tyr907, while the carbamoyl binds to Gly863 . MD simulations (GROMACS) assess stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
